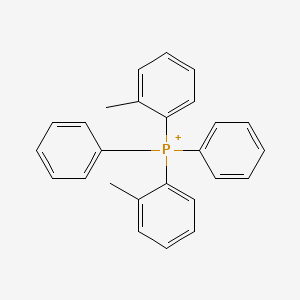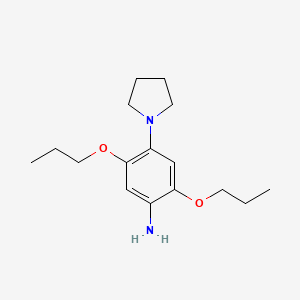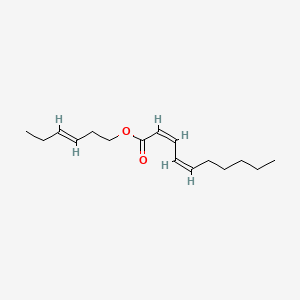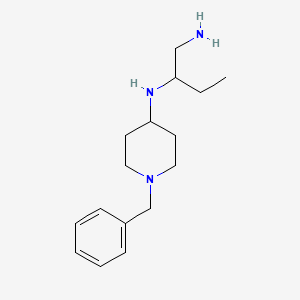
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is an organic compound with the molecular formula C18H30O3 It is a derivative of octanediol, characterized by the presence of a phenylethoxy group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol typically involves the reaction of 3,7-dimethyl-1-octanol with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through an etherification process, where the hydroxyl group of 3,7-dimethyl-1-octanol reacts with the hydroxyl group of 2-phenylethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octan-1-one or 3,7-dimethyl-1-(2-phenylethoxy)octanoic acid.
Reduction: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol involves its interaction with specific molecular targets and pathways. The phenylethoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-1-octanol: Lacks the phenylethoxy group, making it less hydrophobic.
2-Phenylethanol: Lacks the octanediol backbone, resulting in different physical and chemical properties.
3,7-Dimethyl-1,7-octanediol: Similar backbone but lacks the phenylethoxy group.
Uniqueness
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is unique due to the presence of both the phenylethoxy group and the octanediol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85665-81-2 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol |
InChI |
InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3 |
Clé InChI |
LWPLJHROTQIHMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


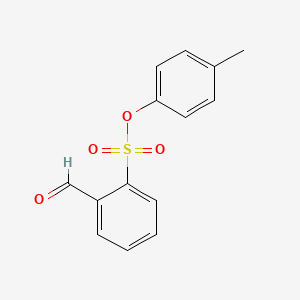

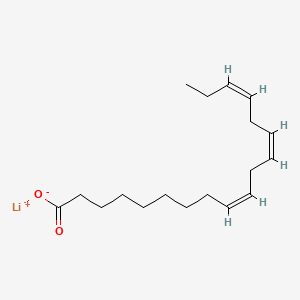
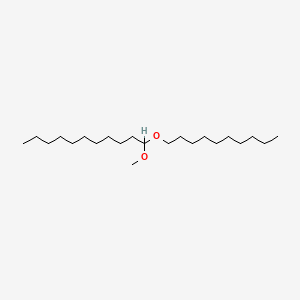
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
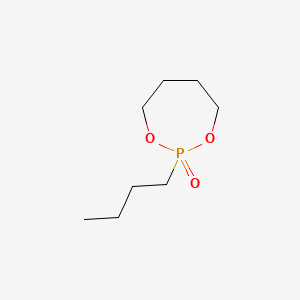
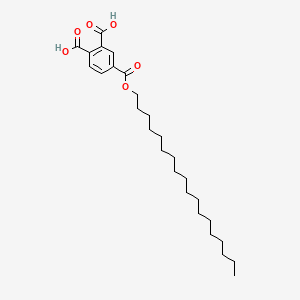
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
